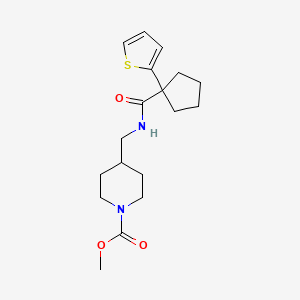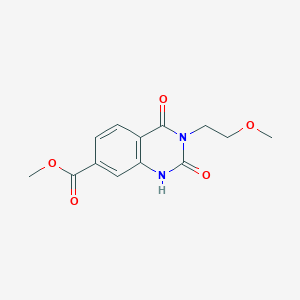
Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazoline family and has multiple biological activities, making it a promising candidate for drug development.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 2-methoxyethylamine with ethyl acetoacetate, followed by cyclization and esterification reactions.
Starting Materials
Ethyl acetoacetate, 2-methoxyethylamine, Sodium ethoxide, Acetic acid, Methanol, Hydrochloric acid, Sodium bicarbonate, Methyl iodide
Reaction
Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in methanol to form the sodium salt of ethyl acetoacetate., Step 2: 2-methoxyethylamine is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to allow for the condensation reaction to occur., Step 3: The reaction mixture is cooled and acidified with acetic acid to protonate the amine group., Step 4: The resulting mixture is then heated to reflux to allow for cyclization to occur, forming the tetrahydroquinazoline ring., Step 5: The reaction mixture is cooled and the product is extracted with ethyl acetate., Step 6: The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product., Step 7: The crude product is dissolved in methanol and treated with methyl iodide to form the methyl ester., Step 8: The reaction mixture is then treated with sodium bicarbonate to neutralize the acid and the product is extracted with ethyl acetate., Step 9: The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the final product, Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins involved in cellular processes.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, induce apoptosis in cancer cells, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits multiple biological activities, making it a versatile compound for various applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. One potential direction is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, its potential use as a fluorescent probe for metal ion detection warrants further investigation.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-6-5-15-11(16)9-4-3-8(12(17)20-2)7-10(9)14-13(15)18/h3-4,7H,5-6H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKESOTWRXCDIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
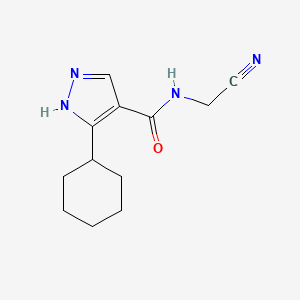
![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)
![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
![[11]Cycloparaphenylene](/img/structure/B2422374.png)
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)
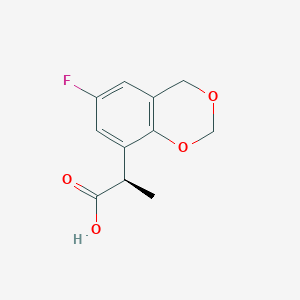
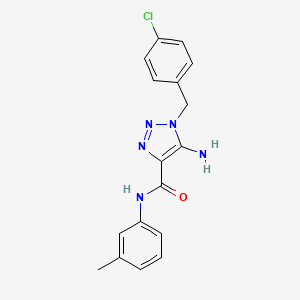
![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)
![N-[3-(4-Chloro-3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2422379.png)
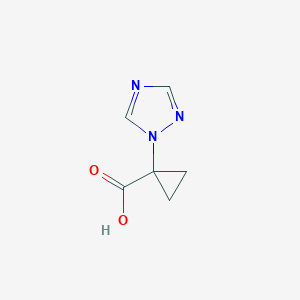
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)
